molecular formula C14H19NO2 B8396375 N-Boc aminoindan

N-Boc aminoindan

Cat. No.: B8396375
M. Wt: 233.31 g/mol
InChI Key: UEJNEAIGIZTACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Aminoindan Chemistry

Aminoindans are a class of organic compounds characterized by an amino group attached to an indan (B1671822) (2,3-dihydro-1H-indene) ring system. This bicyclic structure provides a rigid framework, which can be advantageous in the design of molecules with specific three-dimensional arrangements. Aminoindans can exist as positional isomers, with the amino group located at either the 1-position or the 2-position of the indan ring (1-aminoindan and 2-aminoindan) wikipedia.orgontosight.ai. Both 1-aminoindan (B1206342) and 2-aminoindan (B1194107) derivatives have garnered attention in medicinal chemistry due to their biological activities wikipedia.orgchemimpex.com. For instance, (R)-1-aminoindan is a metabolite of the antiparkinsonian drug rasagiline (B1678815) and exhibits neuroprotective effects wikipedia.orgnih.gov. 2-Aminoindan derivatives have also been explored for their potential in various applications, including as building blocks for pharmaceuticals and in material science chemimpex.comchemicalbook.com. The N-Boc protection of aminoindans allows for their facile manipulation during synthetic routes aimed at generating diverse aminoindan-based compounds with potential therapeutic or material properties.

Significance of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis jk-sci.commasterorganicchemistry.com. It is an alkoxycarbonyl protecting group that converts the amine into a carbamate (B1207046) masterorganicchemistry.comchemistrysteps.com. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base jk-sci.comnumberanalytics.com. This reaction is generally straightforward and proceeds under mild conditions ontosight.ai. The resulting N-Boc protected amine is stable to a range of reaction conditions, including many nucleophilic and basic environments wuxiapptec.comhighfine.com.

The primary advantage of the Boc group lies in its ease of removal under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) jk-sci.comontosight.ai. The deprotection mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl group as a stable tert-butyl cation, which subsequently decomposes to isobutylene (B52900) and carbon dioxide jk-sci.comchemistrysteps.com. The release of carbon dioxide gas during deprotection can be a visual indicator of the reaction progress chemistrysteps.com. This facile cleavage is attributed to the stability of the tert-butyl carbocation intermediate chemistrysteps.com. The orthogonality of the Boc group to other common protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis) makes it invaluable in the synthesis of complex molecules requiring differential protection strategies, such as in peptide synthesis masterorganicchemistry.comhighfine.com.

The application of the Boc group to aminoindans allows for controlled access to the reactive amine functionality at specific stages of a synthesis. This is particularly important when synthesizing complex aminoindan derivatives where other functional groups might be sensitive to reaction conditions necessary for amine manipulation. For example, N-Boc-2-aminoindane-2-carboxylic acid has been used in the synthesis of thiol dipeptides and bombesin (B8815690) analogs, highlighting its utility as a protected amino acid building block chemicalbook.comchemicalbook.com. Similarly, N-Boc protected aminoindans can serve as intermediates in the synthesis of pharmaceuticals and other bioactive molecules chemimpex.comchemimpex.com.

Data Table: Common Reagents for Boc Protection and Deprotection

ReagentApplicationConditionsByproducts
Di-tert-butyl dicarbonate ((Boc)₂O)ProtectionPresence of a base (e.g., Et₃N, DMAP), various solventstert-Butanol (B103910), CO₂
Trifluoroacetic acid (TFA)DeprotectionOrganic solvent (e.g., DCM)Isobutylene, CO₂
Hydrochloric acid (HCl)DeprotectionVarious solventsIsobutylene, CO₂

Note: This table provides a general overview. Specific reaction conditions may vary depending on the substrate and desired outcome.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-inden-1-yl)carbamate

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-8-10-6-4-5-7-11(10)12/h4-7,12H,8-9H2,1-3H3,(H,15,16)

InChI Key

UEJNEAIGIZTACB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=CC=CC=C12

Origin of Product

United States

Synthetic Methodologies for N Boc Aminoindan and Its Derivatives

Direct N-Boc Protection Strategies

Direct N-Boc protection involves the reaction of an aminoindan substrate with a Boc-group donor, most commonly di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This transformation can be achieved through various protocols, ranging from traditional batch methods to more advanced catalytic systems designed for higher efficiency and sustainability.

Conventional batch processes for the N-Boc protection of aminoindanes are widely employed due to their simplicity and reliability. These methods typically involve the stoichiometric use of a base in an organic solvent to facilitate the reaction between the aminoindan and di-tert-butyl dicarbonate.

A representative procedure involves dissolving the aminoindan substrate in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). chemicalbook.comnih.gov A base, commonly a tertiary amine like triethylamine (B128534) (TEA) or an inorganic base like sodium bicarbonate, is added to the solution to act as a proton scavenger. nbinno.comwikipedia.org Subsequently, di-tert-butyl dicarbonate, either as a solid or dissolved in the same solvent, is introduced to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like Thin-Layer Chromatography (TLC). chemicalbook.comnih.gov

For instance, the synthesis of (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is achieved by dissolving (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride in dichloromethane, followed by the addition of triethylamine. chemicalbook.com A solution of di-tert-butyl dicarbonate in dichloromethane is then added slowly at 0 °C, and the mixture is stirred for 1.5 hours at room temperature, yielding the N-Boc protected product in high yield (84%) after workup and purification. chemicalbook.com The workup procedure generally involves washing the reaction mixture with aqueous solutions to remove the base and its salt, followed by drying the organic layer and removing the solvent under reduced pressure. chemicalbook.comnih.gov

Table 1: Example of a Conventional Batch Process for N-Boc Aminoindan Synthesis chemicalbook.com
ParameterValue
Substrate (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Base Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1.5 hours
Yield 84%

To overcome some of the limitations of conventional methods, such as the need for stoichiometric base and potentially long reaction times, various advanced catalytic approaches have been developed. These methods often offer higher efficiency, milder reaction conditions, and improved sustainability profiles.

Lewis acids have emerged as effective catalysts for the N-tert-butoxycarbonylation of amines. researchgate.net They function by activating the di-tert-butyl dicarbonate, making it more susceptible to nucleophilic attack by the amine. A range of Lewis acids, including metal salts like zirconium tetrachloride (ZrCl₄), lithium perchlorate (B79767) (LiClO₄), and various zinc, copper, and iron salts, have been shown to catalyze this transformation efficiently. researchgate.netnih.gov These reactions are often characterized by short reaction times and high yields under mild conditions, typically at room temperature. researchgate.net For example, the use of a catalytic amount of ZrCl₄ (10 mol%) in acetonitrile (B52724) allows for the efficient Boc protection of various amines at room temperature. researchgate.net While many Lewis acids are effective, they are not always used on a large scale, and care must be taken as many can hydrolyze in the presence of moisture to form protic acids, which are the true catalytic species. acsgcipr.org

Heterogeneous catalysis offers significant advantages for N-Boc protection, primarily concerning catalyst recovery and reuse, which simplifies product purification and reduces waste. researchgate.netacsgcipr.org Solid acid or base catalysts are employed, which remain in a separate phase from the reaction mixture and can be easily removed by filtration. researchgate.netscispace.com

Examples of heterogeneous catalysts include:

Ion-exchange resins : Acidic resins like Indion 190 and Amberlyst-15, or basic resins such as Amberlyst A 21, have proven to be effective. nih.govresearchgate.netscispace.com These resin-catalyzed reactions are often performed under solvent-free conditions, further enhancing their green credentials. researchgate.net

Mesoporous silica-based catalysts : Materials like mesoporous silica (B1680970) phenylsulfonic acid (SBA-15-Ph-SO₃H) act as recyclable solid acid nanocatalysts, enabling the reaction to proceed efficiently at room temperature without a solvent. researchgate.net

Clays and Zeolites : Montmorillonite K-10 clay and HY-Zeolite have been used for the selective removal (deprotection) of Boc groups, and related solid acids can be applied for the forward protection reaction. acsgcipr.org

These catalysts are typically robust and can be reused for multiple reaction cycles without a significant loss of activity, making them highly suitable for industrial applications. scispace.comresearchgate.net

The principles of green chemistry are increasingly being applied to N-Boc protection reactions to minimize environmental impact. researchgate.net Key strategies include the use of environmentally benign solvents, solvent-free conditions, and catalyst-free protocols.

Water as a Solvent : Performing the N-Boc protection in water is a highly attractive green alternative. Catalyst-free procedures have been developed where the reaction between the amine and (Boc)₂O proceeds efficiently in a water-acetone mixture at room temperature, affording high yields of the N-Boc product without side reactions like isocyanate formation. nih.gov

Solvent-Free Conditions : As mentioned previously, many heterogeneous catalytic systems, using catalysts like picric acid or solid resins, can be run without any solvent. researchgate.netresearchgate.net This approach eliminates solvent-related waste, cost, and safety hazards.

Table 2: Comparison of Catalytic Approaches for N-Boc Protection of Amines
Catalytic ApproachCatalyst ExamplesKey Advantages
Lewis Acid Catalysis ZrCl₄, LiClO₄, Metal SaltsMild conditions, Short reaction times, High yields researchgate.net
Heterogeneous Catalysis Indion 190, Amberlyst Resins, SBA-15-Ph-SO₃HCatalyst is easily separable and reusable, Often solvent-free, Clean reaction profiles researchgate.netscispace.comresearchgate.net
Green Methodologies Water, Solvent-free systemsEnvironmentally benign, Reduced waste, High atom economy, Cost-effective nih.govresearchgate.net

Advanced Catalytic Approaches in N-Boc Formation

Synthetic Routes to Substituted Aminoindan Precursors

The synthesis of this compound derivatives first requires access to the corresponding aminoindan precursors. These can be substituted on the aromatic ring or at other positions on the indan (B1671822) scaffold. The synthesis of these precursors is a field of active research, with various methods developed to create a diverse range of structures. frontiersin.orgunodc.org

The 2-aminoindan (B1194107) (2-AI) backbone is a common starting point, which can be modified to produce a variety of derivatives. unodc.org General strategies include:

Substitution on the Aromatic Ring : Functional groups can be introduced onto the benzene (B151609) ring of the indan structure. For example, 5-iodo-2-aminoindane (B145790) (5-IAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI) are synthesized from appropriately substituted indan precursors. frontiersin.orgresearchgate.net

Formation of Bridged Derivatives : A methylenedioxy bridge can be installed across the 5 and 6 positions of the aromatic ring to create compounds like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI). frontiersin.orgresearchgate.net

N-Alkylation : The amino group itself can be alkylated to produce derivatives such as N-methyl-2-aminoindane (NM-2AI). unodc.org

Specific synthetic routes to obtain the core aminoindan structure often start from commercially available indanones or indenes. unodc.orggoogle.com For instance, 2-aminoindane can be prepared from 2-indanone (B58226) via the reduction of its oxime derivative. nih.gov More complex, multi-step syntheses have also been reported. One patented method for preparing 2-aminoindan derivatives involves the cyclization of a precursor with acrylamide, followed by a Hofmann degradation and a final reduction step. google.com Furthermore, processes have been developed for the preparation of specific enantiomers, such as (R)-1-aminoindanes, which are valuable intermediates for pharmaceuticals. google.com An expeditious synthesis of 1-aminoindane derivatives has also been achieved through a unodc.orgrsc.org-hydride shift mediated C(sp³)–H bond functionalization. rsc.org

Reductive Amination Methodologies for Aminoindan Scaffold Construction

Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.org This reaction converts a ketone or aldehyde into an amine through an intermediate imine. wikipedia.org In the context of aminoindan synthesis, this typically involves the reaction of an indanone derivative with an amine source, followed by reduction.

The process is favored in green chemistry due to its potential for catalytic, one-pot execution under mild conditions. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanobohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation using platinum, palladium, or nickel catalysts is also a widely employed method. wikipedia.org

A study on the reduction of 2-indanone oxime to 2-aminoindane highlighted that yields could be significantly influenced by the reaction conditions. acs.org For instance, using a nickel catalyst in basic solutions like methanolic sodium hydroxide (B78521) resulted in yields as high as 92-94%. acs.org

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing Agent Characteristics
Sodium Borohydride (NaBH4) Reduces both imines and carbonyl groups. wikipedia.org
Sodium Cyanoborohydride (NaBH3CN) Stable in acidic solutions and selective for imines over carbonyls at appropriate pH. wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride (STAB) A common and effective reagent for reductive aminations. wikipedia.org

Carbamylation Reactions in Aminoindan Derivatization

Once the aminoindan scaffold is formed, the amino group is often protected to prevent unwanted side reactions in subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc anhydride (B1165640) or Boc2O). organic-chemistry.orghighfine.com This reaction, known as carbamylation, is typically carried out in the presence of a base. organic-chemistry.org The choice of base and solvent can be tailored to the specific substrate. highfine.com For amines with low nucleophilicity, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be required. highfine.commychemblog.com

The reaction of amino compounds with Boc anhydride generally proceeds smoothly in organic or aqueous-organic solvent mixtures, leading to high yields of the pure N-Boc derivatives. researchgate.net Catalyst-free N-tert-butyloxycarbonylation of amines has also been successfully achieved in water, offering a greener alternative. organic-chemistry.org

Friedel-Crafts Acylation Approaches to N-Protected Aminoindans

Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions for attaching substituents to aromatic rings. wikipedia.org These reactions are broadly categorized into alkylations and acylations and proceed via electrophilic aromatic substitution. wikipedia.org

Intramolecular Friedel-Crafts reactions are particularly useful for constructing cyclic systems, including the indanone core, which is a precursor to aminoindan. masterorganicchemistry.comresearchgate.net For example, 3-arylpropionic acids can undergo intramolecular Friedel-Crafts acylation to yield 1-indanones. researchgate.net This cyclization often requires a strong acid catalyst, such as polyphosphoric acid or a Lewis acid like aluminum chloride (AlCl3). masterorganicchemistry.comresearchgate.net Niobium pentachloride (NbCl5) has also been shown to be an effective catalyst for this transformation under mild conditions. researchgate.net

While direct Friedel-Crafts acylation to form N-protected aminoindans is less common, the synthesis of chiral N-protected α-amino aryl-ketones via Friedel-Crafts acylation of N-protected α-amino acids is a well-established method. mdpi.com This highlights the utility of the Friedel-Crafts reaction in constructing key precursors for more complex molecules.

Diels-Alder Cycloaddition Strategies for Aminoindan Core Synthesis

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition. This reaction can be employed to construct precursors that can then be converted to the aminoindan core.

For instance, a cascade Diels-Alder reaction coupled with an oxidative aromatization has been developed for the synthesis of chiral cis-aminoindan-2-ol. researchgate.net In some strategies, chiral auxiliaries derived from aminoindanol (B8576300) have been used to direct the stereochemistry of Diels-Alder reactions, showcasing the versatility of the aminoindan scaffold in asymmetric synthesis. nih.gov The use of bis(oxazoline)-metal complexes derived from aminoindanol as catalysts for asymmetric Diels-Alder reactions has also been reported. nih.gov

Advanced Synthetic Protocols for this compound Derivatives

To improve the efficiency and sustainability of this compound synthesis, researchers have focused on developing more advanced protocols, including one-pot sequences and the application of flow chemistry.

One-Pot Synthetic Sequences for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. rsc.org Multicomponent reactions (MCRs), a type of one-pot reaction involving three or more starting materials, are particularly efficient for building molecular complexity. nih.govcaltech.edu

Several one-pot procedures have been developed for the synthesis of N-Boc protected amines and their derivatives. rsc.orgnih.gov For example, a facile one-pot synthesis of amides from N-Boc-protected amines has been described, involving the in situ generation of isocyanate intermediates. rsc.orgnih.gov While not directly applied to this compound in the provided sources, these methodologies demonstrate the potential for developing streamlined, one-pot syntheses for this target molecule.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous benefits, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov This technology is increasingly being applied to common pharmaceutical reactions, including Boc protection/deprotection and reductive amination. nih.gov

A multi-step flow process for the synthesis of N-Boc-γ-amino alcohols has been reported, yielding pure products without the need for additional purification. researchgate.net This demonstrates the feasibility of applying flow chemistry to the synthesis of N-Boc protected amino compounds. The development of a continuous-flow process for the synthesis of norketamine, a related cyclic amine, further highlights the advantages of flow chemistry in handling hazardous reagents and improving process safety and efficiency. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Indanone
2-Indanone oxime
2-Aminoindane
Di-tert-butyl dicarbonate (Boc anhydride, Boc2O)
4-dimethylaminopyridine (DMAP)
Aluminum chloride (AlCl3)
Niobium pentachloride (NbCl5)
cis-Aminoindan-2-ol
Norketamine
Sodium borohydride (NaBH4)
Sodium cyanobohydride (NaBH3CN)
Sodium triacetoxyborohydride (NaBH(OAc)3)
Polyphosphoric acid
3-Arylpropionic acid

Deprotection Strategies for N Boc Aminoindan

Acid-Catalyzed N-Boc Deprotection

Acid-catalyzed cleavage is one of the most common methods for removing the N-Boc group. This typically involves treating the N-Boc protected amine with a Brønsted or Lewis acid. The mechanism generally involves protonation of the carbamate (B1207046) oxygen, followed by elimination of tert-butanol (B103910) and carbon dioxide to yield the free amine total-synthesis.com.

Homogeneous Acidic Conditions for Boc Removal

Homogeneous acidic conditions employ soluble acids in various organic solvents. Common reagents include strong organic acids like trifluoroacetic acid (TFA) and mineral acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid semanticscholar.orgfishersci.co.uknih.govnih.gov. These reactions are often carried out in solvents like dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), tert-butyl acetate (t-BuOAc), or tetrahydrofuran (B95107) (THF) semanticscholar.orgfishersci.co.uk. TFA in CH₂Cl₂ is a frequently used system semanticscholar.org. HCl in organic solvents such as EtOAc, dioxane, or acetone (B3395972) has also been reported for N-Boc removal nih.gov. Aqueous phosphoric acid in THF is another mild acidic condition that has been employed semanticscholar.orgorganic-chemistry.org. Lewis acids like BF₃·OEt₂, TMSI, TMSOTf, TiCl₄, SnCl₄, AlCl₃, Sn(OTf)₂, and ZnBr₂ can also effect N-Boc deprotection under homogeneous conditions researchgate.net. While effective, homogeneous acid-catalyzed methods can generate significant amounts of acidic waste and may lead to undesired side reactions, such as alkylation of nucleophilic sites by the tert-butyl cation intermediate acsgcipr.org.

Heterogeneous Acidic Catalysis in N-Boc Deprotection

Heterogeneous acid catalysis offers an alternative to homogeneous conditions, providing advantages in terms of catalyst recovery and reusability, as well as easier product separation rsc.orgmorressier.com. Solid acid catalysts, such as sulfonated resins (e.g., Amberlyst and Dowex ion exchange resins), silica (B1680970) gel, clay (e.g., K10), and zeolites (e.g., H-BEA), have been explored for N-Boc deprotection acsgcipr.orgeurjchem.comucl.ac.uk. These catalysts typically possess acidic sites on their surface that facilitate the cleavage of the Boc group acsgcipr.org. For instance, H-BEA zeolite has been shown to be effective for the continuous flow N-Boc deprotection of various amines in THF at elevated temperatures (e.g., 140 °C), often achieving high yields within short residence times rsc.orgmorressier.com. Studies suggest that moderate Brønsted acid sites, rather than strong ones, may be the active sites in some zeolite-catalyzed deprotections, as strong acid sites can be poisoned by the amine product rsc.orgmorressier.com. While heterogeneous catalysts offer benefits in separation, the amine product can sometimes bind to the acidic resin, requiring elution acsgcipr.org.

Sustainable and Green Deprotection Methodologies

In response to the growing demand for environmentally friendly chemical processes, research has focused on developing sustainable and green methods for N-Boc deprotection, aiming to reduce or eliminate the use of hazardous solvents and reagents semanticscholar.orgmdpi.comresearchgate.net.

Solvent-Free Mechanochemical Deprotection of N-Boc Group

Mechanochemical methods, often involving ball milling, provide a solvent-free approach to N-Boc deprotection. This technique utilizes mechanical energy to induce chemical reactions. Ball milling of Boc-protected amines with solid acids, such as p-toluenesulfonic acid (p-TsOH), under solvent-free conditions has been reported to afford the corresponding amine salts in high yields and short reaction times irb.hrscirp.orgscirp.org. This method can be performed at room temperature and offers a simple workup procedure scirp.org. Basic alumina (B75360) has also been explored as a solid support for mechanochemical N-Boc deprotection of various protected amines rsc.orgnih.gov.

Water-Mediated Catalyst-Free N-Boc Deprotection Conditions

Utilizing water as a solvent and reaction medium for N-Boc deprotection aligns with green chemistry principles researchgate.net. A simple, efficient, and eco-friendly protocol involves the deprotection of N-Boc protected amines using water at elevated temperatures, typically around reflux (100 °C) or higher (up to 150 °C), in the absence of any additional catalyst semanticscholar.orgresearchgate.netccsenet.orglookchem.comlookchem.com. This water-mediated catalyst-free method has been successfully applied to a variety of aromatic and aliphatic N-Boc amines, yielding the free amines in excellent yields semanticscholar.orgccsenet.orglookchem.com. The reaction time and yield can be dependent on the specific substrate and temperature lookchem.com.

Deep Eutectic Solvents in N-Boc Cleavage

Deep eutectic solvents (DESs) are considered promising alternatives to conventional organic solvents due to their favorable properties, including low toxicity, biodegradability, and ease of preparation researchgate.net. Certain DESs can act as both the reaction medium and catalyst for N-Boc deprotection. For example, a deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid has been demonstrated as an efficient and sustainable system for the cleavage of N-Boc groups from a wide range of amines and amino acid derivatives mdpi.comresearchgate.netmdpi.comresearchgate.net. This method can be carried out at room temperature with short reaction times and high yields, presenting a useful alternative to traditional methods mdpi.comresearchgate.net. The effectiveness of DESs in N-Boc deprotection is attributed to their acidic nature when a Brønsted acid component is included mdpi.com.

Stereochemical Aspects and Asymmetric Synthesis of N Boc Aminoindan

Enantioselective and Diastereoselective Synthesis

Enantioselective and diastereoselective synthesis routes aim to produce a single stereoisomer or a mixture enriched in a specific stereoisomer. For aminoindans, this involves controlling the stereochemistry at the chiral center (typically at the C-1 position of the indan (B1671822) ring). Subsequent N-Boc protection preserves this established stereochemistry.

Resolution of Racemic Aminoindan Mixtures

Resolution of racemic aminoindan mixtures is a classical approach to obtain enantiomerically pure aminoindans. This method involves separating the enantiomers from a racemic mixture. A common technique is the formation of diastereomeric salts with a chiral acid. The diastereomeric salts have different physicochemical properties, such as solubility, which allows for their separation, typically by fractional crystallization. google.comepo.org

For instance, the resolution of racemic 1-aminoindan (B1206342) has been achieved using various chiral acids, including L(+)-aspartic acid, L(-)-malic acid, and (2R, 3R)-tartaric acid. google.comepo.org The effectiveness of the resolution depends on the choice of the chiral acid and the solvent system. While this method can provide access to enantiomerically enriched aminoindans, achieving high enantiomeric purity (typically >98% ee required for pharmaceutical applications) may necessitate multiple crystallization steps, potentially leading to lower yields and increased cost. google.comepo.org

Another resolution strategy involves enzymatic methods. For example, enzymatic acylation of racemic trans-1-azidoindan-2-ol using immobilized lipase (B570770) has been reported to yield enantiomerically enriched products. nih.gov Dynamic kinetic resolution (DKR) is another powerful technique that combines a resolution step with in situ racemization of the unwanted enantiomer, theoretically allowing for a yield of up to 100% of the desired stereoisomer. thieme-connect.comresearchgate.net A chemoenzymatic DKR of racemic 1-aminoindan catalyzed by immobilized Candida antarctica lipase B (CALB) in combination with a palladium racemization catalyst has been shown to provide (R)-1-aminoindan in high yield and excellent enantioselectivity. thieme-connect.comresearchgate.net

Resolving AgentSolventEnantiomeric Purity (ee)YieldReference
L(-)-malic acidMethanol99.75%47% google.com
L(+)-aspartic acidMethanol< 94%Not specified google.comepo.org
(2R, 3R)-tartaric acidMethanol< 94%Not specified google.comepo.org
N-acetyl-L-glutamic acidNot specified~96%Not specified epo.org
Immobilized Candida antarctica lipase B + Pd nanocatalyst (DKR)Toluene> 99%> 90% thieme-connect.comresearchgate.net

Chiral Pool Approaches in Aminoindan Synthesis

The chiral pool approach utilizes readily available enantiomerically pure natural products or easily synthesized chiral molecules as starting materials or chiral building blocks for the synthesis of target compounds. rice.edu This strategy leverages the existing stereochemistry of the starting material to control the stereochemistry of the product.

While direct synthesis of N-Boc aminoindan from the chiral pool is less commonly reported, related chiral aminoindans, such as cis-1-aminoindan-2-ol, have been synthesized using chiral pool starting materials like (E)-cinnamate ethyl ester or D-phenylalanine. researchgate.netmdpi.com For example, D-phenylalanine has been converted into enantiomerically pure (R)-2-hydroxy-1-indanone, an intermediate that can be further transformed into aminoindan derivatives. mdpi.com Another approach involves the use of chiral 2-pyrones derived from chiral pool sources like 7,3-xylofuranose derivatives in Diels-Alder reactions to construct the indan framework with controlled stereochemistry. researchgate.net

The N-Boc group can be introduced at a suitable stage in these chiral pool syntheses, either before or after the formation of the aminoindan core, depending on the compatibility with the reaction conditions. The key advantage of this approach is that the chirality is inherent in the starting material, often leading to high enantiomeric purity in the final product without the need for a separate resolution step.

Asymmetric Catalytic Synthesis of Aminoindan Scaffolds

Asymmetric catalysis offers a powerful and atom-economical route to enantiomerically enriched compounds by using a chiral catalyst to control the stereochemical outcome of a reaction. This approach is highly attractive for the synthesis of chiral aminoindans.

Transition metal catalysis, particularly with palladium, rhodium, and copper complexes in conjunction with chiral ligands, has been explored for the asymmetric synthesis of aminoindan derivatives.

Palladium-catalyzed asymmetric alkene carboamination reactions have been developed for the synthesis of enantioenriched 2-aminoindanes. mdpi.comresearchgate.netacs.org These reactions typically involve the cyclization of 2-allylphenyltriflate derivatives with aliphatic amines in the presence of a chiral palladium catalyst. The stereochemistry is controlled during the anti-aminopalladation step, where the amine nucleophile attacks a transient arylpalladium alkene complex. acs.org High enantiomeric ratios (er) have been achieved using specific chiral phosphine-oxazoline (PHOX) ligands. acs.org

Rhodium catalysis has also been employed in asymmetric transformations relevant to aminoindan synthesis, such as asymmetric hydroaminomethylation and allylic C-H amidation, which can potentially be adapted for constructing chiral aminoindan scaffolds or their precursors. mdpi.com

Copper catalysis, often in combination with chiral ligands, has been utilized in asymmetric C-N bond forming reactions and kinetic resolutions that can be applied to the synthesis of chiral nitrogen-containing heterocycles, including potentially aminoindans. rsc.orgsustech.edu.cn Examples include copper-catalyzed intramolecular C-N bond formation and kinetic resolution processes. rsc.org

Metal CatalystReaction TypeChiral Ligand ExampleAchieved Stereocontrol (e.g., ee or er)Reference
PalladiumAlkene Carboamination(S)-tert-butylPHOXUp to >99:1 er acs.org
RhodiumHydroaminomethylationCommercial ligand + phosphoric acidExcellent yields and ee mdpi.com
CopperIntramolecular C-N bond formation/Kinetic ResolutionBINOL derived ligandEnantioenriched products rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, provides an alternative strategy for asymmetric synthesis. Chiral organocatalysts, particularly those based on thiourea (B124793) and squaramide frameworks, have proven effective in various asymmetric transformations by activating substrates through hydrogen bonding interactions. beilstein-journals.orgnih.govrsc.org

While direct organocatalytic asymmetric synthesis of the aminoindan core is less explored compared to transition metal catalysis, aminoindanol-containing organocatalysts have been developed and applied in reactions such as Friedel-Crafts alkylations, Michael additions, and Mannich reactions, demonstrating the utility of the aminoindan scaffold in asymmetric catalysis itself. beilstein-journals.org The principles and catalyst designs from these studies could potentially be adapted for the asymmetric synthesis of aminoindans. Bifunctional organocatalysts incorporating hydrogen-bond donor moieties like thioureas or squaramides can activate both nucleophiles and electrophiles, leading to controlled stereochemistry. nih.govrsc.org

Biocatalysis, utilizing enzymes as catalysts, offers highly selective and environmentally friendly routes to chiral compounds. Enzymes such as lipases, esterases, proteases, and transaminases have been employed in the synthesis of chiral amines and amino alcohols, including aminoindan derivatives. nih.govgoogle.comgoogle.comdiva-portal.orgnottingham.ac.uk

Enzymatic resolution of racemic aminoindans or their precursors is a well-established biocatalytic strategy. Lipase-catalyzed selective acylation of racemic mixtures is a common method to separate enantiomers. nih.govresearchgate.net

Transaminases are particularly useful for the asymmetric synthesis of chiral amines through the reductive amination of prochiral ketones or the kinetic resolution of racemic amines. google.comdiva-portal.org Specific transaminases, such as those from Vibrio fluvialis or Arthrobacter sp., can be used for the enantioselective reductive amination of indanones to produce chiral aminoindans. google.com Amine dehydrogenases (AmDH) can also be employed for the asymmetric reductive amination of ketones using ammonia (B1221849) as the nitrogen source. google.com

Biocatalytic approaches often exhibit high enantioselectivity and can be performed under mild reaction conditions. They are particularly valuable for the synthesis of specific enantiomers and can be integrated into larger synthetic routes for the preparation of N-Boc aminoindans.

Enzyme TypeApplication in Chiral Aminoindan SynthesisExampleStereocontrol (e.g., ee)Reference
LipaseResolution of racemic precursorsAcylation of racemic trans-1-azidoindan-2-ol> 96% ee nih.gov
LipaseResolution of racemic β-lactamsAcylation of N-hydroxymethylated β-lactamsE > 200 researchgate.net
TransaminaseAsymmetric reductive amination of indanonesTransaminase from Vibrio fluvialis or Arthrobacter sp.Enantioselective google.comdiva-portal.org
Amine DehydrogenaseAsymmetric reductive amination of ketonesNot specified for aminoindans specificallyEnantioselective google.com

This compound as Chiral Building Blocks and Auxiliaries

Chiral aminoindan derivatives, often protected with groups like Boc, serve as important chiral building blocks in the synthesis of complex molecules. Their rigid structure and the presence of the amine (or protected amine) and other potential functional groups allow for their incorporation into various synthetic targets with defined stereochemistry. Beyond being integrated into target molecules, aminoindan derivatives are widely utilized in the design and synthesis of chiral auxiliaries and ligands.

Applications in Chiral Auxiliary Design

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to influence the stereochemical outcome of a reaction. After the stereoselective step, the auxiliary is cleaved, leaving the product in enantiomerically enriched form. Aminoindanol (B8576300) derivatives, which can be considered functionalized aminoindans, have been successfully employed in the design of chiral auxiliaries. For example, oxazolidinone derivatives derived from aminoindanol have been investigated as chiral auxiliaries for reactions such as Diels-Alder cycloadditions. The rigid indan framework in these auxiliaries helps to constrain the conformation of the transition state, leading to high levels of diastereoselectivity. Research has explored the use of aminoindanol-derived auxiliaries in asymmetric reductions of α-keto esters and asymmetric aldol (B89426) reactions.

Development of Aminoindan-Based Chiral Ligands (e.g., Oxazaborolidines, Bis(oxazolines))

Aminoindan derivatives, particularly cis-1-aminoindan-2-ol, are crucial precursors for the synthesis of a variety of chiral ligands used in asymmetric catalysis. Two prominent classes of ligands derived from aminoindanol are oxazaborolidines and bis(oxazolines) (BOX ligands).

Oxazaborolidine Ligands: Chiral oxazaborolidines, often formed in situ from the reaction of a chiral β-amino alcohol (like aminoindanol) with a borane (B79455) reagent, are highly effective catalysts for the asymmetric reduction of prochiral ketones. Cis-aminoindanol has been utilized as a ligand for chiral oxazaborolidine-based reductions, demonstrating catalytic efficiency in achieving high enantioselectivity.

Bis(oxazoline) Ligands: C2-symmetric chiral bis(oxazoline) ligands are a versatile class of ligands widely used in transition-metal-catalyzed asymmetric reactions. These ligands are typically synthesized from chiral amino alcohols or amino acids. Aminoindanol derivatives have been employed in the development of aminoindan-derived bis(oxazoline) ligands, sometimes referred to as Inda-Box ligands. These ligands, when complexed with metal ions (e.g., copper), have shown utility in various asymmetric transformations, including Diels-Alder reactions and cyclopropanation reactions. The rigid structure of the aminoindanol backbone contributes to the well-defined coordination environment around the metal center, which is essential for inducing high enantioselectivity.

Table 1: Examples of Chiral Ligand Classes Derived from Aminoindanol

Ligand ClassPrecursorRepresentative Applications in Asymmetric Catalysis
Oxazaborolidinescis-AminoindanolAsymmetric reduction of ketones
Bis(oxazolines)AminoindanolAsymmetric Diels-Alder reactions, Cyclopropanation

Role in the Self-Regeneration of Stereocenters (SRS) Principle

The Self-Regeneration of Stereocenters (SRS) principle is a strategy in asymmetric synthesis that allows for the stereocontrolled modification of a chiral molecule without the loss of the original stereochemical information. This principle typically involves temporarily converting a stereogenic center into a trigonal center (e.g., an enolate or imine) while a temporary chiral element (often derived from the starting material itself or an auxiliary) directs the stereoselective formation of a new stereocenter. Although not exclusively tied to this compound, the principles of SRS are highly relevant to the manipulation of stereochemistry in cyclic amino acids and related structures. The rigid cyclic nature of aminoindans can influence the diastereoselectivity in reactions, and strategies akin to SRS could potentially be applied or are implicitly involved in some asymmetric transformations of functionalized aminoindans, where a temporary chiral center or auxiliary guides the formation of new stereocenters. The N-Boc group, by protecting the amine and influencing the electronic and steric properties of the molecule, can play a role in enabling or enhancing the diastereoselectivity required for SRS-like processes.

Control of Stereochemical Induction in this compound Reactions

Controlling stereochemical induction in reactions involving this compound derivatives is paramount for their utility in asymmetric synthesis. This control can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts (employing aminoindan-based ligands), or by exploiting the inherent diastereoselectivity of reactions due to the cyclic structure and existing stereocenters.

In reactions where N-Boc protected aminoindan derivatives act as substrates, the stereochemical outcome can be influenced by the choice of reagent, catalyst, and reaction conditions. For instance, asymmetric Mannich reactions utilizing N-Boc protected amino sulfones have been developed, where chiral catalysts efficiently promote the reaction with high enantioselectivity. While this specific example involves an amino sulfone, the principle of using chiral catalysts to control the formation of new stereocenters adjacent to a protected amine is applicable to this compound systems.

Furthermore, stereocontrolled carboamination reactions that form substituted aminoindanes have demonstrated high levels of asymmetric induction through the use of specific chiral palladium catalysts. nih.gov These reactions highlight how the design of the catalytic system is crucial for controlling the stereochemistry during the construction of the aminoindan framework. The N-Boc group on the nitrogen atom in such substrates can influence the coordination to the metal catalyst and the subsequent bond-forming steps, thereby affecting both diastereoselectivity and enantioselectivity.

Research findings often detail the diastereomeric ratios (dr) and enantiomeric excesses (ee) obtained in reactions involving chiral aminoindan derivatives, providing quantitative measures of stereochemical induction. For example, studies on asymmetric reactions using aminoindanol-derived chiral auxiliaries and ligands report high dr and ee values, underscoring the effectiveness of these systems in controlling stereochemistry.

Table 2: Illustrative Example of Stereochemical Induction Data (Conceptual based on search findings)

Reaction TypeAminoindan Derivative UsedChiral Control ElementDiastereoselectivity (dr)Enantioselectivity (ee)Reference
Asymmetric Reduction of Ketonescis-Aminoindanol (Ligand)Chiral OxazaborolidineN/AHigh
Asymmetric Diels-Alder ReactionAminoindanol (Auxiliary)Chiral OxazolidinoneHighN/A
Asymmetric CarboaminationAminoindan DerivativeChiral Pd-CatalystHighUp to >99:1 er nih.gov

Note: The specific dr and ee values are illustrative and depend on the specific reaction and substrates.

The control of stereochemical induction in reactions of this compound derivatives is a key area of research, enabling the synthesis of enantiomerically pure compounds with potential applications in various fields.

Derivatization and Functionalization of the N Boc Aminoindan Scaffold

Modification at the Indan (B1671822) Ring System

The indan ring system, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, offers sites for functionalization on both its aromatic and aliphatic portions. Strategies to modify this core structure include the introduction of hydroxyl, alkoxy, and halogen groups, which can significantly alter the molecule's polarity, metabolic stability, and binding interactions.

The introduction of hydroxyl (-OH) and alkoxy (-OR) groups onto the N-Boc aminoindan scaffold can be achieved through various C-H functionalization methods. These reactions are challenging due to the relative inertness of C-H bonds, but several strategies have been developed for similar molecular frameworks. mdpi.com

Aromatic Hydroxylation: The benzene portion of the indan ring can undergo electrophilic hydroxylation. However, this method often suffers from poor regioselectivity and harsh conditions. More controlled methods involve transition-metal-catalyzed C-H oxidation. For instance, copper-dependent monooxygenases have inspired the development of copper-promoted hydroxylation reactions that can functionalize C-H bonds under milder conditions. nih.gov Directed metalation-oxidation sequences, where a directing group guides a metal to a specific C-H bond for subsequent reaction with an oxygen source, could also be applied, although this would require modification of the parent scaffold.

Benzylic and Aliphatic Hydroxylation: The C1 and C3 positions of the indan ring are benzylic and thus more susceptible to oxidation than other aliphatic C-H bonds. Catalytic systems, including those based on manganese, can perform enantioselective hydroxylation at unactivated tertiary C-H bonds, a strategy that could potentially be adapted to introduce hydroxyl groups onto the cyclopentane ring of the indan scaffold. acs.org

Alkoxylation can be achieved by subsequent alkylation of the newly introduced hydroxyl group under standard conditions (e.g., Williamson ether synthesis) or through direct C-H alkoxylation reactions, often mediated by transition metal catalysts.

StrategyTarget PositionTypical Reagents/CatalystsNotes
Aromatic C-H HydroxylationAromatic Ring (C4, C5, C6, C7)Copper salts / H₂O₂Inspired by enzymatic processes; selectivity can be a challenge. nih.gov
Benzylic C-H HydroxylationAliphatic Ring (C1, C3)Manganese or Iron catalysts, H₂O₂Targets activated benzylic positions. acs.org
EtherificationN/AAlkyl halide, Base (e.g., NaH)Post-hydroxylation modification.

Halogenation of the aromatic ring of this compound is a common and effective strategy for creating synthetic handles for further modifications, such as cross-coupling reactions. Electrophilic aromatic substitution is the most prevalent method for this transformation. nih.gov

Electrophilic Aromatic Bromination: The use of N-bromosuccinimide (NBS) is a standard method for the regioselective bromination of electron-rich aromatic rings. nsf.gov The N-Boc-aminoindan moiety is an activated system, directing substitution to the ortho and para positions relative to the fused cyclopentane ring (positions 4 and 6). The reaction is often catalyzed by a Brønsted or Lewis acid or performed in a suitable solvent system like aqueous acetonitrile (B52724) to enhance the electrophilicity of the bromine source. nsf.govorganic-chemistry.org The precise regioselectivity can be influenced by steric hindrance and the specific reaction conditions employed. nih.gov

Electrophilic Aromatic Chlorination: Similar to bromination, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS). The reaction typically requires an acid catalyst to generate a sufficiently electrophilic chlorine species. The selectivity follows similar principles to bromination, favoring substitution at the electronically activated positions of the aromatic ring. rsc.org

ReactionHalogenating AgentTypical ConditionsExpected Regioselectivity
BrominationN-Bromosuccinimide (NBS)Acetonitrile/Water, rt or 60 °C; or with catalytic acid. nih.govPrimarily at the 4- and 6-positions of the indan ring.
ChlorinationN-Chlorosuccinimide (NCS)Acid catalyst (e.g., H₂SO₄)Primarily at the 4- and 6-positions of the indan ring. rsc.org

Functionalization at the Nitrogen Atom

The nitrogen atom of the aminoindan scaffold is a key site for diversification. While the Boc group is a protecting group, its removal unmasks a primary or secondary amine that can be readily functionalized through various C-N bond-forming reactions.

Direct alkylation or arylation of the Boc-protected nitrogen is generally not feasible due to the electron-withdrawing nature of the Boc group, which renders the nitrogen non-nucleophilic. Therefore, functionalization strategies typically involve the deprotection of the N-Boc group to reveal the free amine, followed by N-functionalization.

Reductive Amination: This is a highly effective method for N-alkylation. The N-Boc-aminoindan is first deprotected (e.g., using trifluoroacetic acid) to yield the free aminoindan. This amine is then reacted with an aldehyde or ketone to form an intermediate imine (or enamine), which is reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). This one-pot procedure is highly versatile and compatible with a wide range of functional groups. nih.govnih.gov To avoid overalkylation, the newly formed secondary amine can be immediately re-protected, for instance, by including Di-tert-butyl dicarbonate (B1257347) in the reaction mixture. nih.gov

Buchwald-Hartwig Amination: For N-arylation, the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is a state-of-the-art method. wikipedia.orglibretexts.org After deprotection of N-Boc-aminoindan, the resulting amine is coupled with an aryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. youtube.com This reaction allows for the formation of a wide array of N-aryl aminoindan derivatives, which are prevalent in pharmaceutical compounds. acsgcipr.org

StrategyReaction TypeKey ReagentsProduct Type
N-AlkylationReductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl Aminoindan
N-ArylationBuchwald-Hartwig CouplingAryl Halide, Pd Catalyst, Ligand, BaseN-Aryl Aminoindan

The synthesis of α,α-disubstituted amino acids, such as N-Boc-2-aminoindane-2-carboxylic acid, introduces a chiral center and significant steric constraint. The general approach involves synthesizing the core 2-aminoindane-2-carboxylic acid, followed by N-protection.

The synthesis of the unprotected amino acid can be accomplished through methods like the Strecker synthesis, starting from 2-indanone (B58226), or via the alkylation of a glycine (B1666218) equivalent. Once 2-aminoindane-2-carboxylic acid is obtained, the introduction of the Boc protecting group is a standard and high-yielding procedure. The amino acid is treated with Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (like sodium hydroxide (B78521) or triethylamine) in a mixed solvent system (e.g., water/dioxane or water/acetone). nih.gov This reaction proceeds smoothly to afford the desired N-Boc-2-aminoindane-2-carboxylic acid, a valuable building block for peptide synthesis.

Incorporating conformational constraints into bioactive molecules is a powerful strategy in drug design to enhance potency, selectivity, and metabolic stability by reducing the entropic penalty of binding to a biological target. nih.govlifechemicals.com The this compound scaffold, while already somewhat rigid, can be further constrained.

Methods to achieve this include:

Spirocyclization: Introducing a spirocyclic ring system at the C2 position of the indan ring. This can be achieved by starting with a modified 2-indanone and carrying it through an amino acid synthesis, creating a highly rigid structure where two rings share a single carbon atom.

Bridging: Creating a bicyclic system by introducing an atomic bridge between different positions of the indan scaffold, for example, between the C1 and C3 positions or between the nitrogen and a position on the ring.

Ring Fusion: Fusing an additional ring to the existing indan skeleton.

These strategies lead to novel, conformationally restricted amino acids that can serve as unique building blocks for peptidomimetics and other complex molecular architectures. nih.gov The synthesis of such analogues often requires multi-step sequences and the development of custom synthetic routes. nih.gov

Incorporation into Peptidomimetics and Other Complex Organic Molecules

The rigid indan framework, combined with the synthetic versatility afforded by the Boc-protected amine, makes this compound an attractive starting point for the synthesis of a diverse array of complex molecules. The inherent chirality of substituted aminoindans further enhances their utility as scaffolds for creating enantiomerically pure therapeutic agents.

The primary strategy for incorporating the this compound moiety into larger structures involves standard peptide coupling reactions. The Boc-protected amine allows for the selective deprotection and subsequent amide bond formation with a desired amino acid or carboxylic acid derivative. This process can be carried out using a variety of well-established coupling reagents.

Table 1: Common Coupling Reagents for this compound

Coupling ReagentDescription
DCC (N,N'-Dicyclohexylcarbodiimide)A widely used carbodiimide (B86325) for amide bond formation.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide, facilitating product purification.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)An efficient uronium-based coupling reagent, often used in solid-phase peptide synthesis.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly effective coupling reagent, known for reducing racemization.

The choice of coupling reagent often depends on the specific substrates and the desired reaction conditions, including whether the synthesis is performed in solution or on a solid support.

Research Findings in Dipeptide Synthesis

While extensive literature specifically detailing the incorporation of this compound into a wide range of complex peptidomimetics is still developing, its utility has been demonstrated in the synthesis of dipeptide surrogates. In these structures, the aminoindan moiety acts as a conformationally restricted amino acid analogue.

For instance, the coupling of N-Boc-1-aminoindan with a protected natural amino acid, such as L-alanine methyl ester, can be achieved in high yield using standard coupling protocols. The resulting dipeptide mimic benefits from the rigid indan backbone, which restricts the conformational freedom of the peptide chain.

Table 2: Exemplary Synthesis of an N-Boc-Aminoindan-Containing Dipeptide

Reactant 1Reactant 2Coupling ReagentSolventProductYield (%)
N-Boc-1-aminoindanL-Alanine methyl esterEDC/HOBtDMFN-(N-Boc-1-indanyl)-L-alanine methyl ester>90

Note: This table represents a generalized reaction based on standard peptide coupling procedures. HOBt (Hydroxybenzotriazole) is often used as an additive with carbodiimides to suppress side reactions and reduce racemization.

Application in Combinatorial Chemistry and Scaffolding

The this compound scaffold is also well-suited for the construction of combinatorial libraries. The ability to functionalize both the amino group (after deprotection) and potentially the aromatic ring allows for the generation of a large number of diverse structures from a common core. This approach is highly valuable in drug discovery for the rapid screening of potential therapeutic agents.

The rigid nature of the aminoindan core serves as a "privileged scaffold," a molecular framework that is known to be able to bind to multiple biological targets. By decorating this scaffold with various functional groups, chemists can explore a wide chemical space to identify compounds with desired biological activities.

Mechanistic Investigations and Computational Studies on N Boc Aminoindan Reactivity

Reaction Pathway Elucidation

Elucidating the precise sequence of elementary steps, identifying transient intermediates, and understanding the role of catalysts are fundamental to controlling the outcomes of chemical transformations involving N-Boc aminoindan.

Proposed Catalytic Cycles in this compound Transformations

While specific catalytic cycles for transformations starting directly from this compound are tailored to each reaction, general principles from related N-Boc protected systems offer plausible models. Many transformations rely on the generation of a reactive intermediate from the this compound precursor, which then enters a catalytic cycle.

One relevant model is the catalytic dynamic resolution (CDR) of related N-Boc protected heterocycles, such as N-Boc-2-lithiopiperidine. nih.gov This process suggests a potential pathway for aminoindan derivatives, which would involve the following key steps:

Deprotonation: A chiral base, often in complex with a chiral ligand like (-)-sparteine, selectively removes a proton from the carbon adjacent to the nitrogen, creating a configurationally unstable organolithium intermediate.

Dynamic Resolution & Transmetalation: The rapidly equilibrating enantiomers of the lithiated intermediate are trapped by transmetalation to a different metal, such as zinc, in a process where one enantiomer reacts faster, thereby shifting the equilibrium. This step is catalyzed by the chiral ligand, which differentiates between the diastereomeric transition states.

Cross-Coupling: The resulting enantioenriched organozinc species undergoes a palladium-catalyzed Negishi cross-coupling reaction with an electrophile (e.g., an aryl or vinyl halide). nih.gov

Catalyst Regeneration: The palladium catalyst is regenerated, completing the cycle.

Another catalytic approach involves the activation of the N-Boc group itself or the substrate it is attached to. In reactions where this compound acts as a nucleophile, Lewis acids can be employed to activate an electrophilic partner. Conversely, in reactions analogous to enamine or iminium catalysis, the this compound could be transformed into a reactive enamine or iminium ion, which then participates in a catalytic cycle. princeton.eduprinceton.edu

Intermediate Characterization in Reaction Mechanisms

The reactivity of the N-Boc group can lead to the formation of distinct intermediates that dictate the reaction pathway. Under specific conditions, such as treatment with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), N-Boc protected amines can be converted in situ into highly reactive isocyanate intermediates . nih.gov This transformation proceeds through an initial activation of the carbamate (B1207046) oxygen, followed by elimination to form the isocyanate, which can then be trapped by nucleophiles like Grignard reagents to form amides. nih.gov

A plausible mechanism for this transformation is outlined below:

Activation of the N-Boc carbonyl group by trifluoromethanesulfonyl anhydride, facilitated by a pyridine (B92270) base.

Formation of an intermediate imino triflate.

Elimination of the triflate and tert-butoxy (B1229062) group to yield the isocyanate intermediate.

Nucleophilic attack on the isocyanate by a Grignard reagent to produce the magnesium salt of the corresponding amide.

Workup to afford the final amide product.

In other contexts, particularly under strong basic conditions, the deprotonation of the carbamate N-H can be followed by the elimination of the tert-butoxide group to also form an isocyanate, which can subsequently react with amines or alcohols. researchgate.net The characterization of these transient species often relies on trapping experiments or spectroscopic analysis under reaction conditions, complemented by computational modeling to determine their structures and energies.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical reactivity. They provide a molecular-level understanding of electronic structure, conformational preferences, and reaction energetics that are often difficult to access experimentally.

Density Functional Theory (DFT) Studies on this compound Systems

Although comprehensive DFT studies specifically targeting this compound are not widely published, research on structurally similar molecules like N-Boc-protected pyridines and piperidines demonstrates the power of this approach. researchgate.netconsensus.appresearchgate.net Such studies typically employ hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p) or 6-31+G(d,p)) to investigate key electronic properties. researchgate.netnih.gov

Key insights derived from these theoretical calculations include:

Molecular Geometry: Optimization of the ground-state geometry provides precise bond lengths, bond angles, and dihedral angles. nih.gov

Electronic Structure Analysis: Calculation of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

Charge Distribution: Natural Bond Orbital (NBO) analysis or Mulliken population analysis reveals the distribution of electron density across the molecule, identifying nucleophilic and electrophilic sites. researchgate.netresearchgate.net This is crucial for predicting how this compound will interact with other reagents.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental IR and Raman data to confirm the structure of synthesized compounds. researchgate.net

The table below summarizes typical electronic properties calculated for a related N-Boc protected heterocyclic amine, illustrating the type of data obtained from DFT studies.

PropertyCalculated ValueSignificance
HOMO Energy -5.31 eVIndicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy -0.27 eVIndicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 5.04 eVCorrelates with chemical reactivity and stability; a larger gap suggests higher stability.
Dipole Moment (μ) 2.5 DebyeMeasures the polarity of the molecule, which influences solubility and intermolecular interactions.
Table 1: Representative electronic properties of an N-Boc amino-heterocycle system calculated using DFT at the B3LYP/6-311G(d,p) level. Data adapted from analogous systems. nih.gov

Conformational Analysis and Intramolecular Interactions in Aminoindan Derivatives

The rigid indan (B1671822) scaffold is puckered at the five-membered ring, leading to distinct axial and equatorial positions for substituents on that ring. The conformational preference of the N-Boc amino group is critical for determining the molecule's shape and how it interacts with other molecules, particularly in stereoselective reactions.

Computational studies on aminoindan derivatives have shown that the orientation of the amino group is influenced by both its substitution pattern and the presence of other groups on the aromatic ring. nih.gov For 2-aminoindan (B1194107) derivatives, the substituent on the nitrogen can adopt either an axial or equatorial conformation, with the energy difference between them being relatively small.

Intramolecular interactions also play a significant role. Studies on N-Boc protected amino acids containing hydroxyl groups have used ¹³C NMR spectroscopy and DFT calculations to identify intramolecular hydrogen bonds between the carbonyl oxygen of the Boc group and the hydroxyl proton. mdpi.com Similar non-covalent interactions, such as hydrogen bonds or steric repulsions between the bulky Boc group and the indan framework, can be modeled to determine the most stable conformers of this compound. nih.govmdpi.com Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are particularly effective for visualizing and quantifying these weak interactions. nih.govnih.gov

Prediction of Reactivity and Selectivity via Computational Methods

A primary goal of computational chemistry in this field is to predict the outcome of reactions, especially their selectivity (chemo-, regio-, and stereo-selectivity), without the need for extensive experimentation. DFT is a powerful tool for this purpose. nih.gov

By modeling the transition states (TS) of competing reaction pathways, chemists can predict which product is likely to form. The pathway with the lowest activation energy (the energy difference between the reactants and the highest-energy transition state) will be the kinetically favored one. rsc.org For stereoselective reactions involving this compound, this involves calculating the energies of the diastereomeric transition states that lead to different stereoisomeric products. A difference in activation energies of just 1.4 kcal/mol corresponds to a product ratio of approximately 90:10 at room temperature.

The table below presents hypothetical activation energies for a reaction involving a chiral this compound derivative, illustrating how DFT can predict stereoselectivity.

Transition StatePathwayRelative Activation Energy (ΔG‡)Predicted Major/Minor Product
TS-A (Re-face attack) Leads to (S,S)-Product0.0 kcal/molMajor
TS-B (Si-face attack) Leads to (R,S)-Product+2.1 kcal/molMinor
Table 2: A hypothetical example of DFT-calculated activation energies used to predict the stereochemical outcome of a reaction. The lower activation energy for TS-A indicates that the (S,S)-product will be predominantly formed.

Furthermore, modern approaches combine DFT calculations with machine learning (ML) algorithms. nih.gov In these methods, features derived from DFT calculations of transition states (such as energies, bond lengths, and steric parameters) are used to train a neural network, which can then predict the selectivity for new substrates and catalysts with high accuracy and speed. nih.gov This hybrid DFT-ML approach offers a powerful strategy for accelerating the discovery and optimization of reactions involving complex molecules like this compound. nih.govchemrxiv.org

Origin of Stereoselectivity in Asymmetric Reactions Involving this compound

The stereochemical outcome of asymmetric reactions utilizing this compound, either as a chiral auxiliary, ligand, or part of a catalyst scaffold, is determined by the energetic differences between diastereomeric transition states. Mechanistic investigations, heavily reliant on computational studies such as Density Functional Theory (DFT), have become instrumental in elucidating the molecular interactions that govern this selectivity. The rigid bicyclic structure of the indane moiety, combined with the sterically demanding N-tert-butoxycarbonyl (Boc) group, creates a well-defined chiral environment that dictates the facial selectivity of approaching reagents.

The primary origin of stereoselectivity lies in the differential steric and electronic interactions within the transition state assemblies leading to the possible stereoisomers. In a typical reaction, the this compound fragment forces the reactants into a specific conformation to minimize steric repulsion and maximize stabilizing non-covalent interactions. The transition state that is lower in energy will be more populated, leading to the formation of the major enantiomer. The difference in the free energy of activation (ΔΔG‡) between the two competing transition states directly correlates with the enantiomeric excess (ee) of the product.

Computational models of reactions involving this compound-derived catalysts reveal that the indane backbone and the Boc group work in concert to block one of the prochiral faces of the substrate. The bulky tert-butyl group of the Boc protecting group often plays a crucial role by restricting rotation around the N-C bond, thereby locking the substrate or reagent in a conformation that exposes only one face to nucleophilic or electrophilic attack.

Detailed research findings from computational analyses pinpoint specific non-covalent interactions as key determinants of stereoselectivity. These interactions include:

Steric Hindrance: The most intuitive factor is the steric clash between the bulky N-Boc group and/or the indane framework and the incoming reactant. The transition state that avoids this repulsion is significantly favored. For instance, in the addition of a nucleophile to an imine derived from this compound, the nucleophile will preferentially attack from the less hindered face.

Hydrogen Bonding: Although the Boc group itself is not a hydrogen bond donor, in catalyst systems derived from aminoindanols (a closely related scaffold), the hydroxyl group can act as a hydrogen-bond donor, directing the substrate through a highly organized, bifunctional transition state. beilstein-journals.org This principle of bifunctional activation, where one part of the catalyst activates the nucleophile and another activates the electrophile, often relies on a network of hydrogen bonds to establish a rigid and predictable transition state geometry. beilstein-journals.org

π-Stacking Interactions: The phenyl ring of the indane moiety can engage in π-π or CH-π interactions with aromatic substrates, further stabilizing one transition state over the other. This is particularly relevant in reactions like Friedel-Crafts alkylations or Diels-Alder reactions where aromatic systems are involved.

Transition State Energy Analysis

DFT calculations are employed to map the potential energy surface of the reaction and locate the key transition states. By calculating the Gibbs free energies of the diastereomeric transition states (TS1 for the major product and TS2 for the minor product), the theoretical enantiomeric ratio can be predicted.

Below is a representative data table illustrating the kind of results obtained from such computational studies for a hypothetical asymmetric Mannich reaction involving an N-Boc imine directed by a chiral catalyst containing an aminoindan scaffold.

Transition StateRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (ΔG‡) (kcal/mol)Predicted ee (%)
TS-R (Major) 0.000.00\multirow{2}{*}{96}
TS-S (Minor) +1.95+2.20
ΔΔG‡ 2.20

This is a hypothetical data table created for illustrative purposes based on typical computational results in asymmetric catalysis.

In this example, the transition state leading to the (R)-enantiomer is lower in energy by 2.20 kcal/mol compared to the transition state leading to the (S)-enantiomer. This energy difference corresponds to a high predicted enantiomeric excess, which can then be compared with experimental results to validate the computational model. The analysis of the optimized geometries of these transition states would reveal the specific steric clashes or stabilizing interactions responsible for this energy gap. For example, the higher energy of TS-S might be attributed to a destabilizing steric interaction between the incoming nucleophile and the bulky Boc group, an interaction that is absent in the more favorable TS-R geometry.

Ultimately, the stereoselectivity in reactions involving this compound is a consequence of subtle yet significant differences in non-covalent interactions within a highly constrained transition state. Computational chemistry provides an indispensable tool for visualizing these three-dimensional interactions and quantifying their energetic impact, thereby explaining the origins of chirality transfer. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for N Boc Aminoindan

Development of Novel Catalytic Systems for N-Boc Aminoindan Chemistry

The development of innovative catalytic systems is paramount for advancing the chemistry of this compound. Research is moving beyond traditional methods to explore more efficient, selective, and environmentally benign catalysts.

One promising direction is the use of earth-abundant metal catalysts. Bismuth(III) triflate, for instance, has been identified as a highly effective catalyst for the one-pot, three-component coupling reaction to form N-Boc protected α-branched amines from aromatic compounds, aldehydes, and tert-butyl carbamate (B1207046). This method benefits from mild reaction conditions and low catalyst loading, offering a direct route to complex amine structures. Similarly, synergistic catalytic systems, such as the combination of AuCl₃/CuI, have been reported for the N-tert-butyloxycarbonylation of amines at room temperature using carbon monoxide and air as the oxidant. This dual-catalyst system demonstrates high selectivity and has potential for industrial-scale synthesis of N-Boc intermediates.

Heterogeneous catalysis represents another significant research frontier, aiming to simplify product purification and catalyst recycling. Amberlite-IR 120, a strongly acidic ion-exchange resin, has been demonstrated as an efficient and recyclable heterogeneous catalyst for the N-Boc protection of various amines under solvent-free conditions. This approach avoids issues associated with strong acids or bases, which can initiate side reactions. The development of such solid-supported catalysts is crucial for creating more sustainable and cost-effective synthetic processes involving this compound.

Table 1: Novel Catalytic Systems for N-Boc Amine Synthesis

Integration with Advanced Synthetic Technologies (e.g., Microfluidics, Photoredox Catalysis)

The convergence of this compound chemistry with state-of-the-art synthetic technologies is set to unlock new possibilities in reaction control, efficiency, and discovery. Photoredox catalysis and microfluidics are at the forefront of this technological integration.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling unique chemical transformations. This technology has been successfully applied to the synthesis of unnatural α-amino acid derivatives through the stereoselective addition of C-centered radicals to imines. N-Boc-protected amino acids have been used as radical precursors in these reactions, highlighting the compatibility of the Boc group with photoredox conditions. For this compound, this opens avenues for novel C-H functionalization, cross-coupling reactions, and the construction of complex polycyclic systems through radical cyclizations. The use of organic dyes or earth-abundant metal complexes, such as those based on copper, as photocatalysts further enhances the sustainability of these methods.

Microfluidics and flow chemistry offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in conventional batch reactors. This technology is particularly valuable for handling reactive intermediates and performing multi-step syntheses in a continuous fashion. For example, micro-flow technology has enabled the rapid and mild single-step synthesis of β-Amino acid N-carboxy anhydrides (β-NCAs), substrates whose poor availability has limited their use. Applying flow chemistry to reactions involving this compound could lead to improved yields, higher purity, and safer handling of hazardous reagents, facilitating scalable production.

Table 2: Advanced Technologies in N-Boc Amine Chemistry

Exploration of New Chemical Reactivities and Transformations

Beyond established protocols, future research will focus on uncovering novel chemical reactivities of the this compound moiety to access unprecedented molecular architectures. This involves using the N-Boc group not just as a protecting group but as a functional handle to direct or enable new transformations.

A significant area of development is the direct conversion of N-Boc protected amines into other functional groups under mild conditions. For instance, a one-pot method has been developed for the amidation of N-Boc amines by generating isocyanate intermediates in situ, which then react with Grignard reagents. This protocol efficiently transforms both N-Boc protected anilines and aliphatic amines into a wide range of amides. Applying this to this compound would provide a direct route to amide derivatives, which are common in pharmaceuticals.

Furthermore, the this compound scaffold can serve as a building block in more complex synthetic cascades. Organocatalyzed asymmetric Mannich reactions, for example, have been successfully performed using N-Boc imines to generate enantioenriched β-amino ketones or aldehydes with high stereoselectivity. The this compound core could be incorporated into such reactions to create chiral molecules with significant structural complexity. Additionally, N-Boc protected amino acid derivatives have been used in cyclization reactions with dinucleophiles to construct novel heterocyclic systems, such as pyrimidines and pyrazolo[1,5-a]pyrimidines. This strategy could be adapted to this compound to build fused heterocyclic scaffolds with potential biological activity.

Table of Compounds Mentioned

Q & A

Q. How can this compound derivatives be leveraged in enantioselective synthesis of β-amino acids or peptidomimetics?

  • Methodological Answer : N-Boc aldimines participate in proline-catalyzed Mannich reactions with aldehydes, yielding β-amino aldehydes that are oxidized to β-amino acids. For peptidomimetics, Boc deprotection followed by solid-phase peptide synthesis (SPPS) enables incorporation into bioactive sequences .

Q. What are the challenges in scaling up this compound reactions from milligram to gram scale while maintaining enantiopurity?

  • Methodological Answer : Key challenges include heat dissipation, mixing efficiency, and catalyst recovery. Use flow chemistry for exothermic reactions (e.g., sulfonation) and immobilized catalysts (e.g., silica-supported proline) to enhance recyclability. Monitor enantiomeric excess (ee) at each scale-up stage via chiral HPLC .

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